molecular formula C12H12N2O4 B1438327 Ethyl 2-(6-nitro-1H-indol-1-yl)acetate CAS No. 915037-28-4

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

Cat. No. B1438327
CAS RN: 915037-28-4
M. Wt: 248.23 g/mol
InChI Key: VGDUQCDAGWCFCT-UHFFFAOYSA-N
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Description

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a chemical compound with the linear formula C12H12N2O4 . It is a unique chemical provided to early discovery researchers . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H12N2O4 . The InChI code for the compound is 1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-3-4-10(14(16)17)7-11(9)13/h3-7H,2,8H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 248.24 . The compound is stored at room temperature .

Scientific Research Applications

1. Synthesis and Characterization

Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, closely related to Ethyl 2-(6-nitro-1H-indol-1-yl)acetate, was synthesized using aza-alkylation/intramolecular Michael cascade reaction and characterized using NMR, IR, and mass spectral data, showcasing its potential in chemical synthesis and analysis (Choi & Kim, 2017).

2. Novel Functionalized Indoles

Research on 1,3-disubstituted indole derivatives, including those related to this compound, led to the discovery of novel functionalized 2-hydroxyindolenines, indicating applications in the development of new chemical entities (Morales-Ríos et al., 1993).

3. Synthesis of Tryptamines and Carbolines

Ethyl 2-(3-indolyl)-3-nitroalkanoates, closely related compounds, are central intermediates in synthesizing tryptamines and carboline alkaloids, highlighting the compound's significance in medicinal chemistry (Ballini et al., 2008).

4. Crystallographic Studies

The crystal structure of a similar compound, (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, has been determined, providing insights into the structural aspects of similar nitro-indole derivatives (Errossafi et al., 2015).

5. Synthesis of Novel Compounds

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, a compound structurally related to this compound, was synthesized, indicating its utility in creating new chemical entities for potential applications in drug development (Nassiri & Milani, 2020).

6. Corrosion Inhibition

Studies on 5-Nitro isatin derivatives, including this compound, have shown their potential use as corrosion inhibitors, adding another dimension to their application in material science (Ahmed, 2018).

Safety and Hazards

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is classified as a combustible solid . The flash point is not applicable . The compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party .

properties

IUPAC Name

ethyl 2-(6-nitroindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-3-4-10(14(16)17)7-11(9)13/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDUQCDAGWCFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (37 mmol, 2 equiv.) was taken up in DMF (25 ml) and cooled to 0° C. 6-Nitro-1H-indole (18.5 mmol, 1 equiv.) was added in portions, and the mixture was stirred for 1 h at 25° C. The reaction mixture was cooled to 0° C. again, ethyl bromoacetate (22.22 mmol, 1.2 equiv.) was added dropwise, and the mixture was stirred for 2 h at 25° C. The reaction mixture was then poured into ice-water and extracted with ethyl acetate (2×100 ml). The combined organic phases were washed with sat. NaCl solution (30 ml), dried over Na2SO4 and concentrated under reduced pressure. The product was crystallized from hexane and was used in the next step without being purified further. Yield: 57%
Name
Quantity
37 mmol
Type
reactant
Reaction Step One
Quantity
18.5 mmol
Type
reactant
Reaction Step Two
Quantity
22.22 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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